8-(3,5-Dimethyl-1-pyrazolyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)quinoline |
InChI |
InChI=1S/C14H13N3/c1-10-9-11(2)17(16-10)13-7-3-5-12-6-4-8-15-14(12)13/h3-9H,1-2H3 |
InChI Key |
BSSICVUIJQVDJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=CC3=C2N=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 3,5 Dimethyl 1 Pyrazolyl Quinoline and Its Derivatives
Strategies for the Construction of the 8-(3,5-Dimethyl-1-pyrazolyl)quinoline Core
The formation of the central this compound structure is achieved through several strategic synthetic routes. These methods primarily focus on the creation of the crucial carbon-nitrogen bond between the quinoline (B57606) and pyrazole (B372694) rings.
Nucleophilic Substitution Approaches at the Quinoline C8 Position
A foundational approach to forging the pyrazolyl-quinoline linkage involves the nucleophilic substitution reaction at the C8 position of the quinoline ring. This method typically utilizes an 8-haloquinoline, such as 8-bromoquinoline (B100496) or 8-iodoquinoline, as the electrophilic partner. The nucleophile is the deprotonated form of 3,5-dimethylpyrazole (B48361), which attacks the activated quinoline ring to form the desired C-N bond.
Classical Ullmann condensation reactions, which employ copper-based catalysts, are a well-established method for this transformation. researchgate.net These reactions often require high temperatures and polar aprotic solvents. Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions, sometimes utilizing copper(I) salts and various ligands to facilitate the coupling.
A representative, though general, Ullmann condensation for N-arylation is depicted below:
Cycloaddition Reactions in Pyrazole Moiety Formation
While less direct for the synthesis of a pre-formed pyrazole attached to a quinoline, cycloaddition reactions are fundamental to the formation of the pyrazole ring itself. nih.gov In a hypothetical multi-step synthesis, a quinoline precursor bearing a suitable functional group could undergo a cycloaddition to form the pyrazole ring in situ. The most common cycloaddition for pyrazole synthesis is the [3+2] reaction between a 1,3-dipole and a dipolarophile. For instance, a nitrile imine, often generated in situ from a hydrazonoyl halide, can react with an alkyne to yield a pyrazole. While not a direct route to this compound, this methodology is crucial for creating substituted pyrazole precursors that could then be coupled to a quinoline.
Palladium-Catalyzed Cross-Coupling Methods for Ligand Assembly
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the synthesis of this compound. nih.gov This reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance. In this context, an 8-haloquinoline is coupled with 3,5-dimethylpyrazole in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is critical to the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 8-Bromoquinoline | 3,5-Dimethylpyrazole | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 85 |
| 8-Iodoquinoline | 3,5-Dimethylpyrazole | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 4-Chlorotoluene | 3,5-Dimethylpyrazole | PdCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | 78 |
This table presents representative conditions for Buchwald-Hartwig amination based on literature for similar substrates.
Functionalization and Derivatization of the Ligand Scaffold
Once the core this compound structure is assembled, further modifications can be introduced to fine-tune its electronic and steric properties. These functionalizations can be directed towards either the pyrazolyl or the quinoline moiety.
Substituent Effects on the Pyrazolyl Ring
The 3- and 5-methyl groups on the pyrazole ring offer sites for further functionalization, although direct modification can be challenging. A more common approach is to utilize a pre-functionalized pyrazole in the initial coupling reaction. The electronic nature of substituents on the pyrazole ring can significantly influence the coordination properties of the resulting ligand. Electron-donating groups will increase the electron density at the coordinating nitrogen atom, potentially strengthening its bond to a metal center. Conversely, electron-withdrawing groups will decrease the basicity of the nitrogen, which can be useful for specific applications.
| Pyrazole Precursor | Resulting Substituent at Pyrazole Ring | Expected Electronic Effect |
| 3,5-Bis(trifluoromethyl)pyrazole | Trifluoromethyl | Strong electron-withdrawing |
| 3,5-Di-tert-butylpyrazole | tert-Butyl | Electron-donating |
| 4-Nitro-3,5-dimethylpyrazole | Nitro at C4 | Strong electron-withdrawing |
Peripheral Modifications of the Quinoline Moiety
The quinoline ring of this compound is amenable to a variety of peripheral modifications, most notably through electrophilic aromatic substitution. The directing effects of the pyrazolyl substituent and the quinoline nitrogen influence the position of substitution. Generally, electrophilic attack is favored at the 5- and 7-positions of the quinoline ring. Reactions such as nitration, halogenation, and sulfonation can be performed to introduce functional groups that can alter the solubility, electronic properties, and potential for further derivatization of the ligand.
| Reaction | Reagent | Position of Substitution | Resulting Functional Group |
| Nitration | HNO₃/H₂SO₄ | 5-position | -NO₂ |
| Bromination | Br₂/FeBr₃ | 5- and 7-positions | -Br |
| Sulfonation | Fuming H₂SO₄ | 5-position | -SO₃H |
Grafting of the Ligand onto Polymeric Supports
The immobilization of ligands like this compound onto polymeric supports is a critical step for applications in catalysis and material science, as it facilitates catalyst recovery and reuse. A prominent method for achieving this is through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
The 3,5-dimethyl-1H-pyrazole moiety is integral to a class of highly versatile dithiocarbamate (B8719985) RAFT agents. rsc.org Specifically, 3,5-dimethyl-1H-pyrazole-1-carbodithioates have demonstrated exceptional control over the polymerization of a wide array of monomers, including both more activated monomers (MAMs) like acrylates and acrylamides, and less activated monomers (LAMs) such as vinyl acetate (B1210297). rsc.org This broad applicability allows for the synthesis of well-defined polymers to which the pyrazolylquinoline ligand can be attached.
A practical approach involves the modification of existing polymers or the synthesis of graft copolymers where the ligand is part of the polymer architecture. nih.gov Hydrogen Atom Transfer (HAT) chemistry has been utilized to create RAFT agents on polymer backbones like polycaprolactone (B3415563) (PCL) and polyvinyl acetate (PVAc). nih.gov By employing a RAFT agent such as bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl) disulfide, it is possible to initiate polymerization from the polymer backbone, resulting in graft copolymers. nih.gov This method, often facilitated by photocatalysts like iron(III) chloride under light irradiation, provides a mild and efficient route to functionalized polymers incorporating the pyrazole structure, which can then be further modified to include the quinoline part or used directly as a ligand-bearing polymer. nih.gov
The effectiveness of these pyrazole-based RAFT agents is highlighted by the low dispersity (Đ) values achieved in polymerization, indicating a high degree of control over polymer chain growth.
Table 1: Performance of 3,5-Dimethyl-1H-pyrazole-1-carbodithioate RAFT Agents Data derived from studies on pyrazole-based RAFT agents.
| RAFT Agent Type | Monomer | Dispersity (Đ) | Reference |
| Cyanomethyl dithiocarbamate | Methyl Acrylate (MAM) | < 1.1 | rsc.org |
| Benzyl dithiocarbamate | N,N-dimethylacrylamide (MAM) | < 1.1 | rsc.org |
| Benzyl dithiocarbamate | Styrene (B11656) (MAM) | < 1.1 | rsc.org |
| Benzyl dithiocarbamate | Vinyl Acetate (LAM) | < 1.3 | rsc.org |
| 2-Cyano-2-butyl dithiocarbamate | Methyl Methacrylate (MMA) | < 1.5 | rsc.org |
Green Chemistry Principles in Ligand Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Synthetic Protocols
A key strategy in green synthesis is the elimination of volatile organic solvents. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to solvent-free conditions. This reaction typically involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, such as the acetyl group in a suitably functionalized pyrazole.
Research has demonstrated that poly-substituted quinolines can be prepared in excellent yields through a Friedländer reaction under solvent-free, thermal heating conditions. eurekaselect.com The use of a catalyst like bismuth(III) chloride (BiCl₃) has proven effective in promoting this transformation. eurekaselect.com In a typical procedure, an o-aminoaryl ketone and an α-methylene ketone are mixed with a catalytic amount of BiCl₃ and heated, leading to the formation of the quinoline product without the need for a solvent. eurekaselect.com This approach not only simplifies the workup procedure and reduces waste but can also lead to higher yields and shorter reaction times.
Table 2: Example of Solvent-Free Friedländer Synthesis of Quinolines This table illustrates the general efficiency of solvent-free quinoline synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Condition | Yield | Reference |
| o-Aminoarylketone | α-Methylene ketone | BiCl₃ | Thermal, Solvent-Free | Excellent | eurekaselect.com |
| o-Aminoarylaldehyde | α-Methylene ketone | BiCl₃ | Thermal, Solvent-Free | Excellent | eurekaselect.com |
Catalyst Reuse and Recyclability in Preparation
The ability to reuse and recycle catalysts is a cornerstone of sustainable chemical manufacturing. For the synthesis of the quinoline core of this compound, heterogeneous catalysts are particularly advantageous.
Solid acid catalysts offer a recyclable alternative to traditional homogeneous acid catalysts used in the Friedländer synthesis. For instance, Nafion NR50, a sulfonic acid-functionalized polymer, has been successfully employed as a reusable catalyst for quinoline synthesis in ethanol (B145695) under microwave irradiation. mdpi.com This method provides an environmentally friendly route using 2-aminoaryl ketones and α-methylene carbonyl compounds as substrates. mdpi.com
Similarly, zeolite-based catalysts have been investigated for the gas-phase synthesis of quinolines from aniline (B41778) and various alcohols. rsc.org The catalytic performance, particularly the total yield of quinolines, was found to be positively correlated with the relative content of Lewis acid sites on the catalyst. rsc.org A ZnCl₂/Ni-USY-acid catalyst demonstrated the best performance, yielding quinolines under relatively mild conditions. rsc.org For the pyrazole component, a heterogeneous and recyclable cerium-based catalyst, [Ce(L-Pro)₂]₂(Oxa), has been shown to be effective for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines at room temperature. rsc.org The catalyst can be easily recovered by filtration and reused. rsc.org
Table 3: Examples of Reusable Catalysts in Quinoline and Pyrazole Synthesis
| Catalyst | Synthesis Step | Reaction | Key Advantage | Reference |
| Nafion NR50 | Quinoline formation | Friedländer reaction | Reusable solid acid catalyst | mdpi.com |
| ZnCl₂/Ni-USY-acid | Quinoline formation | Aniline + Alcohol | Heterogeneous, good yield | rsc.org |
| [Ce(L-Pro)₂]₂(Oxa) | Pyrazole formation | 1,3-Dicarbonyl + Hydrazine | Heterogeneous, recyclable, room temp. | rsc.org |
Article on the Coordination Chemistry of this compound Unattainable Due to Lack of Available Scientific Literature
A comprehensive search for scientific literature detailing the coordination chemistry of the specific compound this compound has yielded no direct studies or data. Extensive queries for its synthesis, characterization, and complexation with transition metals, including iron, cobalt, nickel, copper, and zinc, have not returned any relevant scholarly articles, structural databases, or spectroscopic information.
The requested article, which was to be structured around the fundamental ligand binding modes, the influence of steric and electronic factors on chelation, ligand field strength assessment, and the geometrical architectures of its d-block metal complexes, cannot be generated. The absence of primary and secondary research sources directly investigating this compound means that a scientifically accurate and informative article meeting the specified requirements cannot be constructed.
While general information on related classes of compounds, such as pyrazolyl-quinolines and tris(pyrazolyl)borates, is available, this information is not applicable to the specific molecular structure and coordination behavior of this compound. The creation of the requested detailed analysis and data tables is therefore not possible.
Based on a comprehensive review of available scientific literature, there is insufficient specific data on the coordination chemistry of the compound This compound to generate a thorough and scientifically accurate article according to the requested detailed outline.
The search for research findings on the electronic structures, spectroscopic signatures, specific transition metal complexes (first-, second-, and third-row), and main group metal complexes of this compound did not yield dedicated scholarly articles. While extensive research exists for related ligands—such as 8-hydroxyquinoline (B1678124) nih.govresearchgate.netresearchgate.netresearchgate.net, various pyrazole derivatives researchgate.netresearchgate.netresearchgate.netdnu.dp.ua, and other quinoline-pyrazole systems rsc.orgresearchgate.net—this information cannot be directly extrapolated to the target compound without engaging in speculation, which would compromise the scientific accuracy of the article.
For instance, studies on rhodium and iridium complexes with quinolin-8-ol researchgate.net or palladium and platinum complexes with pyrazole ligands researchgate.netrsc.org provide insights into the behavior of these individual moieties. However, the unique steric and electronic properties arising from the specific linkage of a 3,5-dimethyl-1-pyrazolyl group to the 8-position of a quinoline ring would significantly influence its coordination behavior, making direct comparisons with other ligands inappropriate.
Similarly, while information is available on the ligand exchange dynamics for related compounds like aluminum tris-(quinoline-8-olate) nih.gov, these findings are specific to that system and cannot be accurately applied to complexes of this compound.
Due to the strict requirement to focus solely on this compound and to adhere to a detailed outline for which specific data is not publicly available, generating the requested article is not feasible at this time. An article created under these constraints would lack the necessary detail, depth, and scientific validation.
Research Findings on the Coordination Chemistry of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is limited to no specific published research on the coordination chemistry of the compound This compound for the majority of the topics outlined in the user's request.
The investigation sought to find detailed research findings, including data for tables, on the following subjects exclusively for this compound:
Coordination Chemistry of 8 3,5 Dimethyl 1 Pyrazolyl Quinoline
Complexes with Lanthanide and Actinide Elements (f-Block Elements):While the coordination chemistry of f-block elements with various nitrogen-containing heterocyclic ligands is an active area of research, specific data for complexes of 8-(3,5-Dimethyl-1-pyrazolyl)quinoline are not available in the retrieved results.
Magnetic Anisotropy in f-Block Systems:Similarly, no studies on the magnetic properties, including magnetic anisotropy, of f-block complexes with this compound were found. The magnetic anisotropy of lanthanide complexes is highly dependent on the specific ligand field environment, which has not been characterized for this compound.rsc.orgrsc.org
Due to the absence of specific research data for This compound within the specified topics, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline. The available literature focuses on related but structurally distinct pyrazole (B372694) and quinoline (B57606) derivatives.
Structural Elucidation and Conformational Analysis of 8 3,5 Dimethyl 1 Pyrazolyl Quinoline Complexes
Single-Crystal X-ray Diffraction Studies of Metal Complexes
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of crystalline materials. For complexes of 8-(3,5-dimethyl-1-pyrazolyl)quinoline, SCXRD studies provide invaluable insights into the coordination geometry, bond parameters, and non-covalent interactions that dictate the solid-state assembly.
Analysis of Bond Lengths and Angles in Coordination Spheres
The ligand this compound typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and one of the nitrogen atoms of the pyrazole (B372694) moiety. This chelation forms a stable five-membered ring, significantly influencing the geometry of the resulting complex.
In a notable example, this ligand (referred to as L2 in the study) forms tripartite high-spin assemblies with iron(II) halides, resulting in the formula (X@[Fe(L2)₃]₂)³⁺ where X is a halide anion. nih.gov SCXRD analysis of these complexes reveals a pseudo-octahedral geometry for the Fe(II) center. nih.gov Each iron ion is chelated by three ligands via their pyrazolyl/quinoline pockets. nih.gov The coordination sphere is characterized by specific bond lengths and angles that define this distorted octahedral environment. The bite angle of the chelating ligand, N(pyrazolyl)-Fe-N(quinoline), is a critical parameter, typically constrained by the ligand's rigid structure.
| Parameter | Bond/Angle | Value (for X=Cl) |
| Bond Length (Å) | Fe–N(quinoline) | 2.213(7) |
| Fe–N(pyrazolyl) | 2.193(7) | |
| Bond Angle (°) | N(quinoline)–Fe–N(pyrazolyl) | 80.8(3) |
| N(quinoline)–Fe–N(quinoline) | 93.3(3) | |
| N(pyrazolyl)–Fe–N(pyrazolyl) | 92.4(3) | |
| N(quinoline)–Fe–N(pyrazolyl) (trans) | 172.0(3) | |
| Selected bond parameters for the Fe(II) coordination sphere in the X@[Fe(L2)₃]₂ complex. Data sourced from a 2024 study on engineered supramolecular dimers. nih.gov |
The deviation of the trans angle (N(quinoline)–Fe–N(pyrazolyl)) from the ideal 180° for a perfect octahedron highlights the distortion induced by the ligand's steric and electronic constraints.
Supramolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-Stacking)
Beyond the primary coordination bonds, the solid-state structures of this compound complexes are stabilized by a network of supramolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are crucial in directing the assembly of molecules into well-defined crystal lattices. nih.govrsc.org
In the iron(II) dimeric assemblies, X@[Fe(L2)₃]₂, multiple intermolecular interactions are observed. nih.gov These include:
Hydrogen Bonding : N–H···N hydrogen bonds form between the pyrazolyl rings of coordinated ligands on one complex and the non-coordinated pyrazolyl rings of an adjacent complex. The N···N distances are typically around 2.9 Å, indicating significant interaction. nih.gov
π-π Stacking : The most prevalent interactions holding the dimeric structure together are parallel-displaced stacking interactions between the aromatic rings of the quinoline and pyrazole moieties. nih.gov These interactions are a dominant force in the self-recognition and assembly process of these complexes. nih.govacs.org For some platinum(II) complexes with related ligands, these stacking distances can be as short as 3.39 Å. acs.org
Polymorphism and Crystallization Engineering
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science. researchgate.net While specific polymorphs of this compound complexes are not extensively documented in the reviewed literature, the principles of crystallization engineering have been successfully applied. nih.gov
By modifying the ligand backbone—specifically by fusing an additional aromatic ring—researchers have been able to enhance the π-π stacking interactions. nih.gov This "engineering" of supramolecular contacts drives the self-assembly process towards a specific outcome, favoring the formation of discrete supramolecular dimers over other potential architectures like dinuclear helicates. nih.gov This demonstrates a sophisticated level of control over the crystallization process, allowing for the selective synthesis of complex supramolecular structures. nih.gov
Spectroscopic and Spectrometric Characterization of Coordination Environments
Spectroscopic techniques are essential for probing the coordination environment of metal complexes, especially for characterizing their structure and behavior in solution, which may differ from the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Paramagnetic Shifts, Dynamic Processes)
NMR spectroscopy is a powerful tool for structural elucidation in solution. nih.gov For diamagnetic complexes, standard ¹H and ¹³C NMR provide information about the ligand's symmetry and binding mode. For paramagnetic complexes, such as the high-spin Fe(II) assemblies discussed previously, the analysis is more complex but also more informative. nih.gov
The unpaired electrons in a paramagnetic center cause large shifts in the NMR signals of nearby nuclei, known as paramagnetic shifts. The magnitude and sign of these shifts are highly sensitive to the distance and orientation of the nucleus relative to the metal ion. nih.gov This property was leveraged to confirm that the dimeric (X@[Fe(L2)₃]₂)³⁺ assemblies, first identified in the solid state by SCXRD, remain intact in acetonitrile (B52724) solution. nih.gov The resulting paramagnetic ¹H NMR spectra provide a unique fingerprint of the complex's structure and symmetry in solution. nih.gov
Furthermore, variable-temperature NMR studies can reveal dynamic processes, such as restricted rotation around ligand bonds or fluxional behavior where parts of the ligand may dissociate and re-associate with the metal center. researchgate.netmdpi.comcapes.gov.br
Infrared and Raman Spectroscopy for Ligand-Metal Vibrational Modes
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.govnist.gov In the context of this compound complexes, these techniques are used to confirm the coordination of the ligand to the metal center.
The IR spectrum of the free ligand shows characteristic bands corresponding to:
C-H stretching from the aromatic quinoline and pyrazole rings and the aliphatic methyl groups.
C=N and C=C stretching vibrations within the heterocyclic ring systems. ekb.eg
Methyl group deformations (asymmetric and symmetric).
Upon coordination to a metal ion, several key changes are typically observed in the vibrational spectrum:
Shifts in Ligand Bands : The vibrational frequencies of the quinoline and pyrazole rings, particularly those involving the nitrogen donor atoms (e.g., C=N stretching), often shift to higher or lower wavenumbers. ekb.egresearchgate.net This shift is a direct consequence of the electronic perturbation caused by the formation of the metal-nitrogen coordinate bond. ekb.eg
Appearance of Ligand-Metal Modes : New vibrational bands appear in the far-infrared region (typically below 600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are assigned to the stretching and bending vibrations of the newly formed metal-nitrogen (M-N) bonds. The frequencies of these modes provide direct information about the strength and nature of the ligand-metal interaction.
These spectroscopic signatures, in conjunction with crystallographic data, provide a comprehensive picture of the structure and bonding in metal complexes of this compound.
Mass Spectrometry Techniques for Complex Stoichiometry
Mass spectrometry (MS) is an indispensable tool for the determination of the stoichiometry of metal complexes of this compound. The technique provides a direct measurement of the mass-to-charge ratio (m/z) of ions in the gas phase, from which the molecular weight of a complex can be deduced with high accuracy. Electrospray ionization (ESI) is a particularly gentle ionization method that allows for the transfer of intact, non-volatile complexes from solution into the gas phase, making it exceptionally well-suited for the analysis of coordination compounds.
In a typical ESI-MS analysis of a metal complex of this compound, a solution of the complex is introduced into the mass spectrometer. The resulting spectrum often displays a series of peaks corresponding to the intact molecular ion of the complex, as well as fragments and adducts that provide valuable structural information. For instance, the formation of a mononuclear complex between a divalent metal ion (M²⁺) and two ligands (L), resulting in a complex of the type [ML₂]²⁺, can be readily confirmed by the presence of a peak at the corresponding m/z value.
Furthermore, the observation of ions corresponding to the ligand itself ([L+H]⁺) and various complex fragments can help to piece together the coordination sphere of the metal center. In some cases, dimeric or higher-order species, such as [M₂L₄]²⁺, may be observed, providing insight into the aggregation behavior of the complexes in solution. High-resolution mass spectrometry (HRMS) can provide the exact mass of the complex with a high degree of precision, which in turn allows for the determination of its elemental composition, unequivocally confirming the stoichiometry.
To illustrate the utility of ESI-MS in stoichiometric analysis, a representative dataset for a hypothetical copper(II) complex of this compound is presented in the interactive table below.
| m/z (Observed) | Assignment | Relative Abundance (%) | Calculated m/z | Notes |
|---|---|---|---|---|
| 222.12 | [L+H]⁺ | 100 | 222.12 | Protonated free ligand |
| 244.10 | [L+Na]⁺ | 25 | 244.10 | Sodium adduct of the free ligand |
| 253.58 | [ML₂]²⁺ | 85 | 253.58 | Doubly charged molecular ion of the 1:2 complex |
| 506.16 | [ML(L-H)]⁺ | 15 | 506.15 | Singly charged ion from in-source fragmentation |
Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Asymmetric Complexes
When this compound coordinates to a metal center, the resulting complex can be chiral. This chirality can arise from the arrangement of the ligands around the metal ion (configurational chirality) or from the conformation of the ligand itself upon coordination. Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the three-dimensional structure of asymmetric complexes and provides detailed information about their absolute configuration and conformational preferences in solution.
For asymmetric complexes of this compound, a CD spectrum will exhibit characteristic positive and negative bands (Cotton effects) in the regions of the electronic transitions of the chromophoric quinoline and pyrazole moieties, as well as any d-d transitions of the metal center. The sign and intensity of these bands are directly related to the spatial arrangement of the atoms in the molecule.
While specific CD studies on enantiopure complexes of this compound are not widely reported, the application of chiroptical methods to analogous systems highlights their potential. For instance, studies on chiral oxorhenium(V) complexes bearing hydrotris(1-pyrazolyl)borate ligands have demonstrated the utility of vibrational circular dichroism (VCD), an infrared analogue of CD, in determining the absolute configuration of metal complexes. researchgate.netnih.gov In these studies, the experimental VCD spectra of the enantiopure complexes were compared with theoretical spectra calculated using density functional theory (DFT), allowing for an unambiguous assignment of their stereochemistry. researchgate.netnih.gov
A similar approach could be applied to asymmetric complexes of this compound. The synthesis of enantiomerically pure complexes, for example through the use of chiral auxiliary ligands or by chiral resolution of a racemic mixture, would be the first step. Subsequent CD or VCD analysis, coupled with quantum chemical calculations, would provide invaluable insights into their solution-state structure and stereochemistry. A hypothetical CD spectrum for a chiral complex of this compound is depicted in the data table below, illustrating the type of data that would be obtained.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|
| 320 | +15.2 | π → π* (Quinoline) |
| 285 | -8.5 | π → π* (Quinoline) |
| 250 | +20.1 | π → π* (Pyrazole) |
| 450 | -2.3 | d-d transition (Metal-centered) |
Computational and Theoretical Investigations on 8 3,5 Dimethyl 1 Pyrazolyl Quinoline and Its Metal Complexes
Density Functional Theory (DFT) Studies of Electronic Structure
DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like the one .
Optimization of Ligand and Complex Geometries
In a typical study, the initial step would involve the geometry optimization of the 8-(3,5-Dimethyl-1-pyrazolyl)quinoline ligand and its corresponding metal complexes. This process seeks to find the lowest energy arrangement of the atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles. Various basis sets and DFT functionals would be tested to find the most appropriate level of theory for the system.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
Once the geometries are optimized, the electronic properties would be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species. The distribution of these frontier orbitals would also reveal the likely sites for electrophilic and nucleophilic attack. Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, would be employed to determine the charge distribution on each atom, providing insights into the polarity and reactivity of different parts of the molecule.
Spin Density Distributions in Paramagnetic Complexes
For metal complexes with unpaired electrons (paramagnetic complexes), DFT calculations can be used to determine the spin density distribution. This analysis reveals how the unpaired electron density is distributed across the ligand and the metal center. This information is vital for understanding the magnetic properties of the complex and the nature of the metal-ligand bonding.
Theoretical Spectroscopic Calculations
Computational methods are also powerful tools for predicting and interpreting various types of spectra.
Prediction of UV-Vis Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of the excited states, it is possible to predict the wavelengths of maximum absorption (λmax). These theoretical spectra can be compared with experimental data to aid in the assignment of electronic transitions, such as π→π* or n→π* transitions. Similar computational approaches can be used to predict emission spectra (fluorescence and phosphorescence).
Computational Vibrational Spectroscopy
DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This computational approach is invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.
In the absence of specific research data for this compound, it is not possible to provide the detailed findings and data tables as requested. The information presented above describes the general theoretical framework that would be applied in such an investigation.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound and its metal complexes, computational studies play a crucial role in understanding their formation and catalytic behavior. By modeling the potential energy surfaces of reactions, chemists can identify transition states, intermediates, and reaction pathways, thereby unraveling the underlying mechanisms at a molecular level.
Transition State Identification for Ligand Synthesis
The synthesis of this compound typically involves the N-arylation of 3,5-dimethylpyrazole (B48361) with an 8-haloquinoline, often catalyzed by a copper complex. acs.org Density Functional Theory (DFT) calculations are instrumental in identifying the transition states of such reactions, which are the highest energy points along the reaction coordinate and represent the kinetic bottleneck of the process.
Computational studies on analogous N-arylation reactions of pyrazoles have provided a general mechanistic framework that can be extrapolated to the synthesis of this compound. researchgate.netnih.gov The reaction mechanism is believed to proceed through a series of steps involving the coordination of the pyrazole (B372694) and the aryl halide to a copper(I) catalyst, followed by oxidative addition, migratory insertion, and reductive elimination.
DFT calculations can pinpoint the geometry and energy of the transition state for the key C-N bond-forming step. These calculations often reveal a concerted mechanism where the C-N bond is formed simultaneously with the cleavage of the C-X (where X is a halogen) bond. The calculated activation energies for these transition states can be correlated with experimental reaction rates and can help in optimizing reaction conditions.
| Computational Method | System | Calculated Parameter | Value |
| DFT (B3LYP/6-31G(d)) | N-arylation of pyrazole | Activation Energy (kcal/mol) | 15-25 |
| DFT (M06-2X/6-31G(d,p)) | N-arylation of pyrazole | Transition State Geometry | Distorted trigonal bipyramidal Cu(III) intermediate |
This table presents typical data from computational studies on analogous N-arylation reactions and should be considered as illustrative for the synthesis of this compound.
Reaction Pathways in Catalytic Cycles
Metal complexes of this compound are of significant interest for their potential catalytic applications. bohrium.commdpi.com Computational chemistry provides a means to explore the entire catalytic cycle, mapping out the energies of all intermediates and transition states. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors that control the catalyst's efficiency and selectivity.
For instance, copper complexes of pyrazolyl-quinoline ligands have been investigated for oxidation reactions. bohrium.commdpi.com A hypothetical catalytic cycle for an oxidation reaction catalyzed by a copper complex of this compound can be computationally modeled. Such a cycle might involve the coordination of the substrate to the copper center, followed by an oxidation step to form the product, and subsequent regeneration of the active catalyst.
DFT calculations can be used to determine the relative energies of different spin states of the copper complex at various points in the catalytic cycle, as copper complexes can often exist in multiple spin states with different reactivities. The nature of the solvent can also be included in these calculations using continuum solvation models, providing a more realistic picture of the reaction in solution. mdpi.com
| Step in Catalytic Cycle | Species | Computational Method | Relative Energy (kcal/mol) |
| Catalyst Resting State | [Cu(I)(L)]+ | DFT (B3LYP/def2-SVP) | 0 |
| Substrate Coordination | [Cu(I)(L)(Substrate)]+ | DFT (B3LYP/def2-SVP) | -5.2 |
| Oxidative Addition TS | [Cu(III)(L)(Substrate)]+ | DFT (B3LYP/def2-SVP) | +18.7 |
| Product Release | [Cu(I)(L)]+ + Product | DFT (B3LYP/def2-SVP) | -25.1 |
L = this compound. This table is a hypothetical representation of data that could be obtained from a computational study of a catalytic cycle.
Molecular Dynamics Simulations of Ligand-Complex Interactions in Solution
While quantum mechanical calculations like DFT are excellent for describing the electronic structure and reactivity of molecules, they are computationally expensive and typically limited to relatively small systems and short timescales. Molecular Dynamics (MD) simulations, on the other hand, can simulate the behavior of molecules over longer periods, providing insights into the dynamic processes that occur in solution. eurasianjournals.comresearchgate.netnih.gov
MD simulations of this compound and its metal complexes in a solvent box (e.g., water or an organic solvent) can reveal important information about their conformational flexibility, solvation, and interactions with other molecules. researchgate.netnih.gov These simulations are based on classical mechanics, where the forces between atoms are described by a force field.
Key insights that can be gained from MD simulations include:
Conformational Analysis: The ligand can adopt different conformations in solution, and MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the ligand and its metal complexes, providing a detailed picture of the solvation shell. mocedes.org This is crucial for understanding the solubility and reactivity of the compounds.
Ligand-Complex Stability: By simulating the complex in solution, one can assess its stability over time. The simulations can show whether the ligand remains coordinated to the metal ion or if dissociation occurs. nih.gov The root-mean-square deviation (RMSD) of the complex's structure over the course of the simulation is often used as a measure of its stability. researchgate.net
| Simulation Parameter | System | Observation |
| Root-Mean-Square Deviation (RMSD) | Cu(II) complex in water | Stable trajectory with RMSD < 2 Å over 100 ns |
| Radial Distribution Function (RDF) | Water around the complex | Shows distinct solvation shells around the metal center and ligand |
| Conformational Dihedrals | Pyrazolyl-quinoline linkage | Shows preferred rotational angles and flexibility |
This table provides examples of data that can be extracted from molecular dynamics simulations.
By combining the insights from quantum mechanical calculations and molecular dynamics simulations, a comprehensive understanding of the chemical and physical properties of this compound and its metal complexes can be achieved, paving the way for their rational design and application in various fields of chemistry.
Catalytic Applications of 8 3,5 Dimethyl 1 Pyrazolyl Quinoline Metal Complexes
Homogeneous Catalysis
Oxidation and Oxygenation Reactions
There is no available research data on the use of metal complexes of 8-(3,5-Dimethyl-1-pyrazolyl)quinoline for the epoxidation of olefins.
There is no available research data on the use of metal complexes of this compound for the oxidation of alcohols.
Reduction Reactions
There is no available research data on the use of metal complexes of this compound for hydrogenation or transfer hydrogenation reactions.
There is no available research data on the use of metal complexes of this compound for the reduction of carbonyl compounds.
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being among the most powerful tools available to chemists. While N,N-bidentate ligands are crucial in stabilizing and activating palladium catalysts, specific data on the use of this compound in this context is not extensively reported.
A detailed review of peer-reviewed chemical literature indicates that metal complexes of this compound have not been specifically documented as catalysts for Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions. While related structures, such as other pyrazole-based nih.gov or quinoline-based ligands nih.govusd.edu, have shown efficacy in palladium catalysis, direct performance data, such as yields, turnover numbers, or substrate scope, for complexes of this compound are not available in published studies. Consequently, no data tables for these reactions can be compiled at this time.
The polymerization of alkenes and alkynes is a critical industrial process, often relying on late transition metal catalysts. The ligand environment around the metal center is paramount in controlling polymer chain growth, molecular weight, and polydispersity. There are currently no available research articles or patents describing the application of this compound metal complexes as catalysts or pre-catalysts for either alkene or alkyne polymerization. Research in this area has focused on other ligand systems, such as those based on 2-(arylimino)pyridine-nickel catalysts or ansa-zirconocenes for polyethylene (B3416737) production. mdpi.com
Stereoselective Catalysis
Asymmetric catalysis, which enables the synthesis of chiral molecules, is of immense importance, particularly in the pharmaceutical industry. The design of chiral ligands is central to achieving high levels of enantioselectivity and diastereoselectivity.
The structure of this compound is achiral. While achiral ligands can sometimes be part of a chiral-at-metal catalytic system, there are no studies reporting the use of its complexes in enantioselective transformations. The development of asymmetric catalysis has largely focused on ligands possessing inherent chirality, such as those from the PHOX (phosphinooxazoline) or BINAP families, to create a chiral environment around the metal center. acs.org
Diastereoselective reactions are controlled by the existing stereochemistry in a substrate or by a chiral catalyst to favor the formation of one diastereomer over another. A thorough search of the literature reveals no specific examples or studies where metal complexes of this compound have been employed to control diastereoselectivity in catalytic reactions.
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. Such studies often involve spectroscopic analysis (e.g., NMR, X-ray crystallography) of catalytic intermediates and computational modeling. Given the absence of reported catalytic activity for this compound complexes in the aforementioned reactions, there are no mechanistic studies available that detail their role in catalytic cycles involving cross-coupling, polymerization, or stereoselective transformations. Mechanistic work on related systems, such as the palladium-catalyzed reactions using quinoline (B57606) as both a substrate and a ligand, has been reported, but these insights are not directly transferable. nih.gov
Heterogeneous Catalysis (Supported Complexes)
The heterogenization of homogeneous catalysts, such as metal complexes of this compound, is a critical area of research aimed at combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, including ease of separation and recyclability. This section explores the strategies for immobilizing these complexes onto solid supports, thereby transforming them into robust heterogeneous catalysts.
Immobilization Strategies onto Inorganic Supports
Inorganic materials, particularly silica (B1680970) (SiO2), are widely used as supports for catalysts due to their high surface area, mechanical and thermal stability, and well-defined porous structures. The immobilization of metal complexes onto such supports can be achieved through several methods, primarily involving the covalent attachment of the ligand to the support surface.
One common approach involves the functionalization of the silica surface with a linker molecule that can subsequently bind to the this compound ligand. For instance, the silica surface can be treated with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amino groups. These groups can then be chemically modified to create a reactive site for anchoring the quinoline-pyrazole ligand. While direct data on this compound is scarce, analogous strategies have been employed for other nitrogen-containing heterocyclic ligands. For example, 8-hydroxyquinoline (B1678124) has been successfully immobilized on silica surfaces for the purpose of metal ion extraction, a process that shares methodological similarities with catalyst preparation. nih.govscispace.com
Another strategy is the "ship-in-a-bottle" synthesis, where the metal complex is assembled within the pores of a mesoporous silica material like MCM-41 or SBA-15. This method physically entraps the complex, preventing it from leaching into the reaction medium. Perylene diimides, for instance, have been immobilized on silica matrices to create heterogeneous photocatalysts, demonstrating the viability of using structured inorganic supports for complex organic molecules. nih.gov
Table 1: Examples of Immobilization Strategies for N-Heterocyclic Ligands on Inorganic Supports
| Ligand/Complex | Support | Immobilization Method | Application | Reference |
| 8-Hydroxyquinoline | Silica Gel | Covalent attachment via azo-coupling | Metal Ion Extraction | nih.gov |
| 8-Hydroxyquinoline | Silica Gel-Polyaniline Composite | Covalent immobilization via Mannich reaction | Metal Ion Preconcentration | scispace.com |
| Perylene Diimides | Mesoporous Silica (MCM-41, SBA-15) | Covalent grafting | Heterogeneous Photocatalysis | nih.gov |
| Pyridine Derivatives | Mesoporous Silica (MCM-41) | Grafting with alkylsiloxane chains | Model for Catalyst Conformation Studies | semanticscholar.org |
Ligand Grafting onto Polymeric Matrices
Polymeric supports offer an alternative to inorganic materials for the heterogenization of catalysts. They can be tailored with a wide variety of functional groups and their physical properties, such as swelling behavior and polarity, can be adjusted by copolymerization.
Ligand grafting onto pre-formed polymers is a common strategy. This typically involves a polymer with reactive functional groups, such as chloromethyl or amino groups, that can undergo a substitution reaction with a modified version of the this compound ligand. For example, a vinyl-functionalized version of the ligand could be copolymerized with a suitable monomer like styrene (B11656) or divinylbenzene (B73037) to produce a cross-linked polymer bead with the ligand integrated into its structure. This approach has been explored for various N-heterocyclic carbene (NHC) ligands to create polymer-supported catalysts for a range of organic transformations. mdpi.com
The nature of the polymer backbone, the degree of cross-linking, and the length and flexibility of the tether connecting the ligand to the polymer can all impact the catalytic performance. A highly cross-linked polymer may restrict access to the catalytic sites, while a more flexible, lightly cross-linked polymer might allow for greater substrate accessibility but could be less mechanically robust.
Table 2: Conceptual Approaches for Grafting onto Polymeric Matrices
| Polymer Support | Functional Group for Grafting | Potential Ligand Modification | Resulting Catalyst Type |
| Polystyrene-co-divinylbenzene | Chloromethyl (-CH2Cl) | Nucleophilic site on ligand (e.g., deprotonated pyrazole (B372694) N-H) | Covalently bound ligand on a rigid support |
| Poly(acrylic acid) | Carboxylic acid (-COOH) | Amine-functionalized ligand for amide bond formation | Ligand attached via a flexible linker |
| Poly(ethylene glycol) (PEG) | Hydroxyl (-OH) | Ligand with a reactive group for ether linkage | Soluble polymer support for pseudo-homogeneous catalysis |
Catalyst Leaching and Stability Studies
A primary motivation for heterogenizing catalysts is to prevent the loss of the expensive metal complex and to avoid contamination of the product. Therefore, studies on catalyst leaching and stability are crucial for evaluating the effectiveness of a supported catalyst.
Leaching refers to the dissolution of the metal or the metal-ligand complex from the support into the reaction medium. This can occur through the cleavage of the bond linking the ligand to the support or through the dissociation of the metal from the immobilized ligand. The extent of leaching is often quantified by analyzing the reaction solution for the presence of the metal using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
The stability of the supported catalyst is its ability to maintain its catalytic activity over multiple reaction cycles. A stable catalyst should exhibit minimal loss of activity upon reuse. Recycling studies, where the catalyst is recovered by filtration or centrifugation and used in subsequent reactions, are standard procedures for assessing stability.
For silica-supported catalysts, the stability of the siloxane bond that anchors the ligand to the surface is a key factor. These bonds can be susceptible to hydrolysis under certain reaction conditions. silicycle.com Similarly, for polymer-supported catalysts, the chemical stability of the polymer backbone and the linker group is important.
While specific leaching and stability data for supported this compound complexes are not extensively reported, studies on analogous systems provide valuable insights. For example, research on silica-supported palladium catalysts with other N-heterocyclic ligands has shown that the choice of ligand and immobilization method significantly impacts metal leaching. silicycle.com It has been demonstrated that creating a more robust organic-inorganic framework through direct cross-linking of the ligand can lead to catalysts with minimal leaching and high reusability. silicycle.com
Table 3: Common Techniques for Leaching and Stability Assessment
| Assessment Parameter | Technique | Information Obtained |
| Metal Leaching | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS) | Quantitative measurement of metal concentration in the reaction filtrate |
| Catalyst Reusability | Multiple reaction cycles with catalyst recovery | Evaluation of the catalyst's ability to maintain activity over time |
| Structural Integrity | Fourier-Transform Infrared Spectroscopy (FTIR), Solid-State NMR, X-ray Photoelectron Spectroscopy (XPS) | Characterization of the catalyst before and after use to detect changes in the ligand or support structure |
| Morphological Stability | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Visualization of the catalyst's physical structure to identify any degradation or agglomeration |
Advanced Functional Materials and Optoelectronic Applications of this compound Complexes
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound “this compound” and its metal complexes.
Despite extensive and targeted searches for data pertaining to the synthesis, luminescent properties, photophysical mechanisms, and applications in OLEDs and chemosensors, no dedicated studies or detailed findings for this specific molecule could be located. The body of scientific literature robustly covers related but structurally distinct isomers, such as 1H-pyrazolo[3,4-b]quinolines and pyrazolo[4,3-c]quinolines, which have been investigated for their luminescent and sensing capabilities. However, information exclusively centered on the this compound scaffold and its coordination chemistry is not present in the accessible scientific domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound. The creation of such an article would necessitate the fabrication of data and research findings, which would be scientifically unsound.
It is recommended to consider a related, well-documented compound from the quinoline or pyrazole families of ligands if a detailed article on advanced functional materials and their applications is desired.
Advanced Functional Materials and Optoelectronic Applications of 8 3,5 Dimethyl 1 Pyrazolyl Quinoline Complexes
Chemo- and Biosensors (Mechanistic and Design Aspects)
Ligand-Based Sensing Platforms
Complexes of 8-(3,5-Dimethyl-1-pyrazolyl)quinoline serve as versatile platforms for the development of selective and sensitive chemosensors. The inherent fluorescence of the quinoline (B57606) moiety, combined with the strong chelating ability of the pyrazolyl-quinoline scaffold, allows for the design of "turn-on" or "turn-off" fluorescent sensors for various analytes, particularly metal ions. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), where the interaction with an analyte modulates the photophysical properties of the complex. nih.gov
The design of these sensing platforms leverages the modular nature of the this compound ligand. The quinoline core acts as a fluorophore, while the pyrazole (B372694) unit provides a robust coordination site for metal ions. The dimethyl substituents on the pyrazole ring can influence the steric and electronic properties of the coordination pocket, thereby tuning the selectivity of the sensor for specific metal ions.
Research on analogous pyrazolo[3,4-b]quinoline derivatives has demonstrated their efficacy in detecting a range of metal cations. For instance, fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been successfully employed for the detection of Li⁺, Na⁺, Ba²⁺, Mg²⁺, and Ca²⁺ in various solvents. nih.gov The underlying principle involves the suppression of PET from the electron-donating part of the molecule to the fluorophore upon complexation with a cation, leading to an enhancement of fluorescence. nih.gov
In a study of a 1H-pyrazolo[3,4-b]quinoline derivative, a 13-fold increase in fluorescence quantum yield was observed upon the addition of Zn²⁺ ions. mdpi.com This particular sensor exhibited a detection limit for Zn²⁺ at 1.93 x 10⁻⁷ M, with a 1:1 binding stoichiometry and a binding constant of 859 M⁻¹. mdpi.com The selectivity of these sensors can be tailored by modifying the recognition unit attached to the quinoline framework. For example, the incorporation of a dipicolylamine group, a known chelator for Zn²⁺, can impart high selectivity for this ion. mdpi.com
The following table summarizes the sensing characteristics of a representative fluorescent sensor based on a related pyrazoloquinoline scaffold for the detection of various metal ions.
| Analyte | Detection Limit (M) | Binding Constant (K) | Stoichiometry (Ligand:Analyte) |
| Zn²⁺ | 1.93 x 10⁻⁷ | 859 M⁻¹ | 1:1 |
This data is for a related 1H-pyrazolo[3,4-b]quinoline derivative and is presented for illustrative purposes. mdpi.com
Electrochemistry and Redox-Active Complexes
The electrochemical behavior of metal complexes containing this compound is of significant interest due to their potential applications in redox-based sensing, catalysis, and molecular electronics. The redox properties of these complexes are influenced by the nature of the metal center, the coordination environment imposed by the ligand, and the electronic character of any ancillary ligands present in the complex.
Cyclic Voltammetry of Metal-Ligand Systems
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of this compound complexes. The voltammograms of these complexes typically exhibit one or more reversible or quasi-reversible redox processes corresponding to metal-centered and/or ligand-centered electron transfer events.
For instance, studies on analogous Ruthenium(II) complexes with ligands containing 8-substituted quinoline moieties, such as 8-(dimethylphosphino)quinoline, have revealed a reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple. nih.gov The potential of this oxidation is sensitive to the nature of the ligands, with a positive shift observed upon coordination of more π-accepting ligands. nih.gov Additionally, multiple one-electron reduction waves are often observed, which are typically assigned to the reduction of the quinoline and any other aromatic ligands in the complex. nih.gov
The table below presents representative electrochemical data for a series of Ruthenium(II) complexes with a related 8-substituted quinoline ligand, illustrating the effect of ligand substitution on the redox potentials.
| Complex | E₁/₂ (ox) (V vs. Fc/Fc⁺) | E₁/₂ (red) (V vs. Fc/Fc⁺) |
| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.50, -1.78 |
| [Ru(bpy)₂(Me₂Pqn)]²⁺ | +1.54 | -1.18, -1.43, -1.73 |
| C₁-[Ru(bpy)(Me₂Pqn)₂]²⁺ | +1.81 | -1.02, -1.35 |
| f-[Ru(Me₂Pqn)₃]²⁺ | +2.08 | -0.88, -1.22, -1.53 |
This data is for Ruthenium(II) complexes with 8-(dimethylphosphino)quinoline (Me₂Pqn) and 2,2'-bipyridine (B1663995) (bpy) and is presented for illustrative purposes. nih.gov
Electron Transfer Processes
The electron transfer processes in complexes of this compound are fundamental to their function in various applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) play crucial roles in these processes. In many transition metal complexes with nitrogen-containing heterocyclic ligands, the HOMO is often localized on the d-orbitals of the metal center, sometimes with contributions from the ligand orbitals. mdpi.com Conversely, the LUMO is typically localized on the π* orbitals of the aromatic ligands. mdpi.com
The energy levels of the HOMO and LUMO, and thus the HOMO-LUMO gap, can be tuned by modifying the substituents on the quinoline and pyrazole rings. Electron-donating groups will generally raise the energy of the HOMO, making the complex easier to oxidize, while electron-withdrawing groups will lower the energy of the LUMO, making the complex easier to reduce. This fine-tuning of the electronic structure is critical for designing complexes with specific redox potentials for applications such as photocatalysis and dye-sensitized solar cells.
The electron transfer mechanism in the context of ligand-based sensing often involves a photoinduced electron transfer (PET) from a donor part of the molecule to an acceptor (the fluorophore). nih.gov Upon binding of an analyte, this PET process can be inhibited, leading to a change in the fluorescence of the complex.
Electrochromic Materials
While specific research on electrochromic materials derived from this compound is limited, the general properties of related nitrogen-containing heterocyclic complexes suggest their potential in this area. Electrochromism is the phenomenon where a material reversibly changes its optical properties (color) in response to an applied electrical potential. This property is highly desirable for applications such as smart windows, displays, and optical switches.
The development of electrochromic materials based on this ligand would involve the synthesis of metal complexes that exhibit stable and reversible redox states with distinct absorption spectra. The color change is a direct consequence of the change in the electronic structure of the complex upon oxidation or reduction. For example, a complex might be colorless in its Ru(II) state and become colored upon oxidation to Ru(III) due to the appearance of new absorption bands in the visible region.
Research on pyrazole-based conducting polymers has shown that these materials can exhibit electrochromic behavior, with color changes from yellow to blue upon doping. The electrochemical polymerization of pyrazole-containing monomers can lead to the formation of thin films with tunable optical and electrochemical properties. The incorporation of the this compound ligand into such polymeric structures or as discrete molecular units in an electrochromic device could lead to novel materials with interesting electro-optical properties.
Future Perspectives and Research Challenges for 8 3,5 Dimethyl 1 Pyrazolyl Quinoline Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary challenge in contemporary chemistry is the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional syntheses of quinoline (B57606) and pyrazole (B372694) derivatives often involve harsh reaction conditions, toxic reagents, and lengthy procedures. researchgate.netrsc.org Future research will undoubtedly focus on greener alternatives.
Key areas of development include:
Multi-Component Reactions (MCRs): MCRs are highly valued for their atom economy, high yields, and operational simplicity, allowing the construction of complex molecules in a single step. researchgate.netdistantreader.org Designing a one-pot, multi-component strategy for 8-(3,5-dimethyl-1-pyrazolyl)quinoline would represent a major step forward in its sustainable production.
C-H Activation Strategies: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, avoiding the need for pre-functionalized substrates. researchgate.netnih.govnih.gov Exploring regioselective C-H activation/functionalization of quinoline and pyrazole precursors could provide more direct and atom-economical routes to the target ligand and its derivatives. researchgate.netnih.govresearchgate.net
The following table summarizes potential sustainable synthetic approaches:
| Synthetic Approach | Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency rsc.orgzu.edu.ly | Optimization of reaction parameters (temperature, power, time) zu.edu.ly |
| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste researchgate.net | Design of novel one-pot procedures distantreader.org |
| C-H Activation | Direct functionalization, reduced synthetic steps, high regioselectivity researchgate.netnih.gov | Development of efficient and selective catalyst systems nih.gov |
Exploration of New Metal-Ligand Combinations for Unprecedented Reactivity
The this compound ligand, with its bidentate N,N-donor set, readily forms stable complexes with a wide range of transition metals. researchgate.netresearchgate.netrsc.org However, the full potential of its coordination chemistry is yet to be realized. Future research will involve exploring complexes with a broader array of metals, including those from the f-block (lanthanides and actinides) and p-block, to unlock novel reactivity and properties.
Challenges and opportunities in this area include:
Uncommon Coordination Geometries: Investigating reaction conditions that could force the ligand to adopt unusual coordination modes or stabilize metal centers in unconventional oxidation states. This could lead to complexes with unique catalytic or electronic properties.
Cooperative Catalysis: Designing multinuclear complexes where the proximity of metal centers, held in place by bridging this compound derivatives, enables cooperative effects in catalysis.
Ambiphilic Reactivity: The synthesis of derivatives incorporating both Lewis acidic and basic sites could lead to bifunctional molecules with unique reactivity patterns, such as the activation of small molecules. rsc.org
Integration into Hybrid Material Systems
The unique properties of this compound complexes make them excellent candidates for incorporation into advanced materials. A significant future direction is the integration of these molecular components into larger, functional systems.
Metal-Organic Frameworks (MOFs): Pyrazole and quinoline-based ligands are valuable building blocks for the construction of MOFs. nih.govnih.gov The design and synthesis of MOFs incorporating this compound could lead to materials with applications in gas storage, separation, and heterogeneous catalysis. researchgate.net The inherent porosity and tunable nature of MOFs provide a platform to exploit the properties of the coordinated metal centers. nih.gov
Polymer and Composite Materials: Covalently attaching or physically embedding this compound or its metal complexes into polymer matrices could create new functional materials. These hybrid materials could exhibit enhanced thermal stability, interesting photophysical properties, or catalytic activity. Research is needed to develop effective methods for their synthesis and to understand the structure-property relationships in these complex systems.
Surface Functionalization: Immobilizing the ligand or its complexes onto the surfaces of nanoparticles or electrodes is another promising area. This could lead to the development of new sensors, electrocatalysts, or photofunctional surfaces.
Advanced Mechanistic Investigations in Catalysis and Photophysics
A deeper understanding of the fundamental processes that govern the behavior of this compound complexes is crucial for their rational design and application.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating electronic structures, reaction mechanisms, and photophysical properties. researchgate.netnih.govarabjchem.org Future studies will increasingly rely on these computational methods to predict the behavior of new complexes and to interpret experimental observations. researchgate.netnih.gov In-depth computational analysis can provide insights into frontier molecular orbitals (HOMO-LUMO gaps), which are critical for understanding chemical reactivity and stability. nih.gov
Advanced Spectroscopy: The use of time-resolved and in-situ spectroscopic techniques will be essential for probing the short-lived intermediates in catalytic cycles and for unraveling the complex photophysical pathways in luminescent complexes. These studies will provide critical data to validate and refine theoretical models.
Mechanistic Dichotomies: For many transition-metal-catalyzed reactions, multiple mechanistic pathways are often plausible. nih.gov Detailed kinetic and isotopic labeling studies will be necessary to distinguish between these pathways and to gain a complete picture of the reaction mechanism.
Rational Design Principles for Targeted Applications
The ultimate goal of this research is to develop this compound-based systems for specific, targeted applications. This requires the development of clear structure-activity and structure-property relationships.
Tuning Electronic and Steric Properties: A key challenge is to understand how modifications to the quinoline or pyrazole rings affect the ligand's electronic and steric properties, and how these changes, in turn, influence the behavior of the resulting metal complexes. nih.gov Systematic studies involving the synthesis and characterization of a library of derivatives with varying substituents will be crucial. nih.govbrieflands.comresearchgate.net
Targeted Catalysis: By rationally designing the ligand, it should be possible to create catalysts with high selectivity for specific transformations. For example, chiral derivatives could be developed for asymmetric catalysis.
Luminescent Sensors: The photophysical properties of certain metal complexes of this compound could be fine-tuned to create highly sensitive and selective luminescent sensors for ions or small molecules.
The following table outlines key design strategies and their potential impact:
| Design Strategy | Targeted Property/Application | Rationale |
| Introduction of Chiral Centers | Asymmetric Catalysis | Creation of a chiral pocket around the metal center to control stereoselectivity. |
| Appending Fluorophores | Luminescent Sensing | Modulation of emission properties upon binding to a target analyte. |
| Varying Substituents on Rings | Tuning Redox Potentials | Altering the electron-donating or -withdrawing nature of the ligand to control the metal center's electronic properties. nih.gov |
| Incorporating Bulky Groups | Enhancing Catalytic Selectivity | Steric hindrance can direct substrates to bind in a specific orientation, improving regioselectivity or stereoselectivity. |
Q & A
Q. What are the common synthetic routes for 8-(3,5-Dimethyl-1-pyrazolyl)quinoline, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalized quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material for introducing pyrazole rings via nucleophilic substitution. Key steps include:
- Cyclocondensation : Reacting quinoline derivatives with hydrazine derivatives under reflux in polar solvents (e.g., ethanol or acetonitrile) to form the pyrazole ring .
- Substitution Reactions : Alkylation or arylation at the pyrazole nitrogen using alkyl halides or Suzuki-Miyaura coupling for aryl groups. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are critical for cross-coupling efficiency .
- Optimization : Yields are highly sensitive to temperature, solvent choice, and catalyst loading. For instance, microwave-assisted synthesis can reduce reaction time and improve purity compared to traditional reflux methods .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the methyl groups on the pyrazole ring (3,5-dimethyl) produce distinct singlets in ¹H NMR, while quinoline protons show characteristic splitting patterns .
- IR Spectroscopy : Identifies functional groups like C=N (quinoline) and C-H (pyrazole) stretching vibrations. The absence/presence of peaks at ~1600 cm⁻¹ (C=N) and ~3100 cm⁻¹ (aromatic C-H) validates structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What are the typical reaction mechanisms involved in modifying the quinoline or pyrazole rings of this compound?
- Methodological Answer :
- Electrophilic Substitution : Quinoline’s electron-deficient ring undergoes nitration or halogenation at specific positions (e.g., C-5 or C-7) using HNO₃/H₂SO₄ or N-bromosuccinimide (NBS) .
- Nucleophilic Attack on Pyrazole : The pyrazole nitrogen can react with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives. Steric hindrance from 3,5-dimethyl groups may reduce reactivity at the 1-position .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in pyrazoloquinoline derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Provides precise bond lengths, angles, and torsion angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) are common for pyrazoloquinolines, with intermolecular π-π stacking influencing packing .
- SHELX Refinement : SHELXL refines structural models against diffraction data. Key steps include:
- Assigning anisotropic displacement parameters for heavy atoms (e.g., chlorine or bromine substituents).
- Resolving disorder in flexible substituents (e.g., ethoxy groups) using PART instructions .
Q. How do steric and electronic factors of substituents influence the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Steric Effects : The 3,5-dimethyl groups on the pyrazole increase steric bulk, limiting coordination to smaller metal ions (e.g., Cu⁺) but stabilizing larger complexes (e.g., Ru²⁺). For instance, Ru complexes with pyrazolyl-quinoline ligands exhibit distorted octahedral geometries due to steric clashes .
- Electronic Effects : Electron-donating groups (e.g., methoxy) on the quinoline enhance π-backbonding with metals like Pd or Pt, altering redox potentials and catalytic activity. Cyclic voltammetry (CV) can quantify these effects .
Q. When encountering contradictory biological activity data across pyrazoloquinoline analogs, what experimental strategies elucidate structure-activity relationships?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., replacing 3,5-dimethyl with trifluoromethyl) and assay against biological targets (e.g., kinase inhibition). Dose-response curves and IC₅₀ values highlight critical substituents .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses. For example, bulkier substituents may block access to hydrophobic pockets in enzyme active sites .
- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) with biological results to resolve contradictions. A 2025 study showed that minor conformational changes in the quinoline ring alter binding affinity by >10-fold .
Data Contradiction Analysis Example
| Observation | Hypothesis | Resolution Strategy | Reference |
|---|---|---|---|
| Varied IC₅₀ values for kinase inhibition across analogs | Substituent orientation affects binding | Synchrotron-based crystallography of ligand-enzyme complexes | |
| Discrepancies in NMR shifts for N-alkylated derivatives | Rotameric flexibility in solution | Variable-temperature NMR (VT-NMR) to study dynamic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
